molecular formula C8H3Cl2FN2 B12433655 4,7-Dichloro-8-fluoroquinazoline

4,7-Dichloro-8-fluoroquinazoline

Cat. No.: B12433655
M. Wt: 217.02 g/mol
InChI Key: GJKKBNOKGGKEME-UHFFFAOYSA-N
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Description

4,7-Dichloro-8-fluoroquinazoline is an organic compound with the molecular formula C8H3Cl2FN2. It belongs to the quinazoline family, characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of chlorine and fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-8-fluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-bromonaphthalene with cyanation reagents, followed by reduction and fluorination reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of eco-efficient one-pot synthesis methods, where reactions are carried out in water and the desired products are obtained by simple filtration, is gaining popularity due to its environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-8-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary amines, thiols, and alcohols are commonly used under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions include substituted quinazolines, which can have various functional groups depending on the reagents used.

Scientific Research Applications

4,7-Dichloro-8-fluoroquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,7-Dichloro-8-fluoroquinazoline exerts its effects involves interactions with molecular targets and pathways. The chlorine and fluorine atoms in its structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4,7-Dichloro-8-fluoroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H3Cl2FN2

Molecular Weight

217.02 g/mol

IUPAC Name

4,7-dichloro-8-fluoroquinazoline

InChI

InChI=1S/C8H3Cl2FN2/c9-5-2-1-4-7(6(5)11)12-3-13-8(4)10/h1-3H

InChI Key

GJKKBNOKGGKEME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=N2)Cl)F)Cl

Origin of Product

United States

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